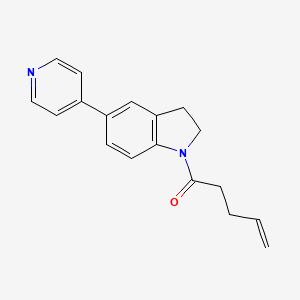

1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)pent-4-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-2-3-4-18(21)20-12-9-16-13-15(5-6-17(16)20)14-7-10-19-11-8-14/h2,5-8,10-11,13H,1,3-4,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEBTKUHPYMSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one

Primary Synthesis Pathway

The canonical synthesis begins with 5-bromoindoline , which undergoes acylation with pent-4-enoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). This step yields 1-(5-bromoindolin-1-yl)pent-4-en-1-one as a white solid (crude yield: ~90%), which is subsequently subjected to a Suzuki-Miyaura coupling with pyridin-4-ylboronic acid pinacol ester in a dioxane/water (4:1) solvent system. Catalyzed by tetrakis(triphenylphosphine)palladium(0) and potassium carbonate at 90°C, this cross-coupling affords the target compound in 71% yield after silica gel purification.

Critical Reaction Parameters

- Acylation Step :

- Temperature Control : Slow addition of pent-4-enoyl chloride at 0°C minimizes side reactions (e.g., oligomerization).

- Solvent Choice : Anhydrous DCM ensures compatibility with acid chloride reactivity.

- Suzuki Coupling :

- Catalyst Loading : 10 mol% Pd(PPh₃)₄ optimizes coupling efficiency while avoiding palladium black formation.

- Base Selection : K₂CO₃ maintains pH for transmetallation without degrading the boronic ester.

Alternative Methodologies

While the primary route dominates literature, patent WO2012131710A2 describes indirect approaches for structurally related indoline derivatives, such as Vilsmeier-Haack formylation and nitro group reductions , which could theoretically adapt to this target. For example:

- Nitroalkene Intermediate : Reducing a nitrovinyl group appended to the indoline core (cf. Formula VIII in) might offer an alternative pathway, though this remains speculative for S-1.

- Chiral Resolution : The patent’s use of enantiopure acids (e.g., tartaric acid) for resolving racemic amines suggests potential applications in synthesizing stereoisomers of S-1.

Optimization and Scale-Up Considerations

Yield Enhancement Strategies

Solvent and Reagent Substitutions

- DCM Alternatives : Chloroform or THF may substitute DCM in the acylation step, though with minor yield penalties.

- Boronic Ester Alternatives : Pyridin-4-ylboronic acid (non-esterified) reduces costs but requires stricter anhydrous conditions.

Analytical Characterization

Chemical Reactions Analysis

1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or pyridine rings are replaced by other groups.

Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve specific temperatures and pressures to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups

Scientific Research Applications

1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism

Comparison with Similar Compounds

Structural Analog: 3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one

Key Differences :

- Substituent Chain : The target compound has a pent-4-en-1-one chain, while this analog features a propan-1-one chain substituted with a 2,4-dimethoxyphenyl group .

- Reactivity : The α,β-unsaturated ketone in the target compound may undergo conjugate additions, whereas the dimethoxyphenyl group in the analog could enhance electron-donating effects, altering binding affinity or metabolic stability.

- Synthetic Yield: Similar coupling reactions (e.g., amide/ketone formation) are used for both compounds. However, steric hindrance from the longer pentenone chain in the target compound might reduce yields compared to shorter-chain analogs (e.g., 17–41% yields for related compounds in ) .

Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives (Compounds 29 and 30)

Key Differences :

- Core Structure: These compounds replace the pentenone chain with ethanone linked to phenylpyridin-2-yl (29) or 4-fluorophenyl (30) groups .

- Biological Activity: The pyrrolo[2,3-d]pyrimidin-4-amine moiety is a known kinase inhibitor scaffold. The target compound’s indoline-pyridine system may lack this direct kinase-targeting capability but could exhibit antimicrobial activity akin to heterocyclic analogs in .

- Synthesis Efficiency : Yields for these derivatives (41% for 29, 17% for 30) suggest that steric and electronic factors significantly impact reaction efficiency—a consideration for synthesizing the target compound .

Isoindolin-1-one Derivatives (Examples 122 and 123)

Key Differences :

- Core Heterocycle : These compounds feature isoindolin-1-one fused with pyrazolo[3,4-d]pyrimidin-4-amine, contrasting with the indoline-pyridine core of the target compound .

- Physical Properties: High melting points (293–296°C) and molecular weights (~550 Da) indicate greater rigidity and stability compared to the target compound, which likely has a lower molecular weight (~300–350 Da) and possibly a lower melting point due to the flexible pentenone chain .

1-(2-Methyloxan-2-yl)pent-4-en-1-one

Key Differences :

Biological Activity

1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one is a compound characterized by its unique combination of an indole and a pyridine ring. This structural configuration is significant in medicinal chemistry due to the biological activities associated with indole derivatives, which include interactions with various receptors and enzymes. The compound has garnered attention for its potential applications in therapeutic development, particularly in the fields of oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biomolecules, including enzymes and cellular receptors. Its indole nucleus is known for high-affinity binding to various targets, which can modulate biochemical pathways critical for cell growth, differentiation, and apoptosis.

Key Interactions

- Enzyme Inhibition: The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding: It has been shown to bind to certain receptors, potentially leading to altered signal transduction mechanisms.

Cellular Effects

Research indicates that this compound can affect several cellular processes:

- Cell Signaling: Modulates pathways involved in cell survival and death.

- Gene Expression: Influences transcriptional activity, leading to changes in protein synthesis.

- Metabolism: Alters metabolic rates by interacting with key metabolic enzymes.

Case Studies and Experimental Data

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Synthetic Route

The synthesis of this compound involves several key steps:

- Starting Materials: Utilizes commercially available pyridine and indole derivatives.

- Reactions: Involves cyclization and condensation reactions under controlled conditions to ensure high yield.

- Optimization: For industrial applications, continuous flow methods may be employed to improve efficiency.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation: Can form ketones or carboxylic acids using oxidizing agents.

- Reduction: Capable of yielding alcohols or amines through reduction processes.

These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications.

Q & A

Q. What are the key considerations for synthesizing 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one in a laboratory setting?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the indoline core and subsequent coupling with pyridine derivatives. Key considerations include:

- Reaction Conditions: Temperature control (e.g., 0–80°C), solvent selection (polar aprotic solvents like DMF or THF), and reaction time optimization to prevent side reactions .

- Protection of Functional Groups: Use of protecting groups (e.g., Boc for amines) to avoid undesired interactions during coupling steps .

- Purification: Column chromatography or recrystallization to isolate the target compound with high purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and stereochemistry. For example, pyridinyl protons appear as distinct aromatic signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography: Single-crystal diffraction (using SHELX or CCP4 suites) for absolute structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine NMR, MS, and IR data to identify inconsistencies. For example, unexpected NOE effects in NMR may suggest conformational flexibility .

- Computational Modeling: Density Functional Theory (DFT) calculations to predict NMR chemical shifts or optimize geometry .

- Alternative Techniques: Use X-ray crystallography (via SHELXL) to resolve ambiguous stereochemistry .

Q. What strategies optimize the compound’s yield in multi-step syntheses involving sensitive functional groups?

Methodological Answer:

- Catalyst Screening: Transition metal catalysts (e.g., Pd for cross-coupling) to enhance reaction efficiency .

- Microwave-Assisted Synthesis: Accelerate reaction rates while minimizing decomposition of labile groups (e.g., enone systems) .

- In-line Monitoring: Use LC-MS or FTIR to track intermediate formation and adjust conditions dynamically .

Q. How does the pyridinyl-indolinyl moiety influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Electronic Effects: The pyridine ring’s electron-withdrawing nature increases electrophilicity of the enone group, facilitating nucleophilic additions .

- Biological Interactions: The indoline scaffold may mimic tryptophan residues, enabling binding to enzymes (e.g., kinases) via π-π stacking or hydrogen bonding .

- Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents (e.g., pyridinyl vs. phenyl) to correlate structural features with bioactivity .

Q. What methodologies are recommended for studying the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Enzyme Assays: Fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) to measure IC50 values .

- Molecular Docking: Use software like AutoDock to predict binding modes within ATP-binding pockets .

- Crystallographic Studies: Co-crystallization with target kinases (using CCP4 programs) to visualize binding interactions .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be addressed?

Methodological Answer:

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Formulation Adjustments: Use prodrug strategies or nanoparticle encapsulation to improve bioavailability .

- Dose-Response Re-evaluation: Conduct tiered in vivo dosing to align efficacy with in vitro potency .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in pharmacological evaluations?

Methodological Answer:

- Positive/Negative Controls: Include known kinase inhibitors (e.g., staurosporine) and vehicle-only groups .

- Blinded Experiments: Randomize sample processing to eliminate bias in data collection .

- Statistical Power Analysis: Predefine sample sizes using tools like G*Power to ensure significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.